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molecular formula C11H12N2O5 B1321747 ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 68281-45-8

ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1321747
M. Wt: 252.22 g/mol
InChI Key: YKLKADMWGXJPCX-UHFFFAOYSA-N
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Patent
US04180572

Procedure details

29.2 g of ethyl 2,3-dibromopropionate was added dropwise to a refluxing mixture of 19 g of anhydrous potassium carbonate, 70.9 g of 4-nitro-2-aminophenol and 500 ml of dry acetone. This procedure was repeated thrice. The reaction mixture was refluxed for 17 hours, then filtered. The solvent was evaporated from the filtrate under reduced pressure. The residue was washed with dilute sodium hydroxide solution, extracted with ether, then with methylene chloride. The solvent was evaporated separately from each extract. Thin layer chromatographic analysis indicated that the produce from each of the extracts was the same. The products was combined and recrystallized from ether to give 4, as a solid, m.p.: 88°-90° C.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
70.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:8]Br)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)([O-])[O-].[K+].[K+].[N+:16]([C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[C:21]([NH2:26])[CH:20]=1)([O-:18])=[O:17]>CC(C)=O>[N+:16]([C:19]1[CH:24]=[CH:23][C:22]2[O:25][CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:8][NH:26][C:21]=2[CH:20]=1)([O-:18])=[O:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
BrC(C(=O)OCC)CBr
Name
Quantity
19 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
70.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate under reduced pressure
WASH
Type
WASH
Details
The residue was washed with dilute sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated separately from each extract
CUSTOM
Type
CUSTOM
Details
produce from each of the extracts
CUSTOM
Type
CUSTOM
Details
recrystallized from ether
CUSTOM
Type
CUSTOM
Details
to give 4

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC2=C(NCC(O2)C(=O)OCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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